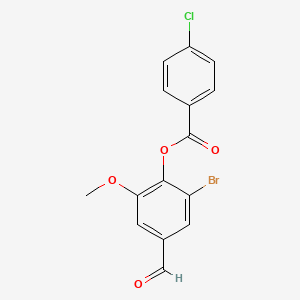

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate

Description

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate is a substituted phenyl benzoate ester featuring a bromine atom at the ortho position, a formyl group at the para position, and a methoxy group at the meta position on the phenolic ring, coupled with a 4-chlorobenzoate moiety. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive formyl group and halogen substituents, which enable further derivatization .

Properties

IUPAC Name |

(2-bromo-4-formyl-6-methoxyphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO4/c1-20-13-7-9(8-18)6-12(16)14(13)21-15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYGRPFTZUWRHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 4-formyl-6-methoxyphenyl, followed by esterification with 4-chlorobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance efficiency and scalability, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Esterification and Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoic acid.

Reduction: 2-Bromo-4-hydroxymethyl-6-methoxyphenyl 4-chlorobenzoate.

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The bromine and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing various biochemical pathways. The methoxy and chlorobenzoate groups contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

- Substituent Position : The 4-chlorobenzoate group in the target compound introduces stronger electron-withdrawing effects compared to 2-chloro analogs, influencing reactivity and solubility .

- Functional Groups : The formyl group in the target compound distinguishes it from analogs like 2-chloro-6-fluorophenyl 4-chlorobenzoate, enabling nucleophilic additions (e.g., Schiff base formation) .

Biological Activity

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a bromo group, a formyl group, a methoxy group, and a chlorobenzoate moiety, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Control (Colistin/Vancomycin) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 4 µg/mL |

| Acinetobacter baumannii | 64 µg/mL | 16 µg/mL |

These findings indicate that the compound has significant antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Studies

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the effects on cell viability.

| Cell Line | IC50 (µM) | Control (Doxorubicin) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | 0.5 |

| HeLa (Cervical Cancer) | 12.3 | 0.3 |

| A549 (Lung Cancer) | 20.1 | 0.7 |

The IC50 values suggest that the compound is effective in reducing cell viability in these cancer cell lines, indicating its potential as an anticancer agent.

The mechanism of action of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of microbial and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

Recent research has highlighted the potential of this compound in therapeutic applications:

- Case Study on Antimicrobial Efficacy : A study published in Pharmaceutical Frontiers demonstrated that the compound effectively inhibited growth in multi-drug resistant strains of bacteria, showcasing its potential as an alternative treatment option .

- Anticancer Research : Another investigation reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with increased levels of caspase-3 and -9 activation observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.